molecular formula C10H20ClNO2 B561774 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt CAS No. 54996-07-5

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt

Cat. No.: B561774
CAS No.: 54996-07-5
M. Wt: 221.725
InChI Key: QSWMAXHNUDWBLI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and a carboxylic acid group. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. The reaction conditions often include specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
  • 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
  • 2,2,6,6-Tetramethyl-4-piperidonium chloride
  • Triacetonamine hydrochloride

Comparison: 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in research and industry .

Biological Activity

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hydrochloride salt (CAS No. 54996-07-5) is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Molecular Formula: C10H19NO2·HCl
Molecular Weight: 221.72 g/mol
Structure: The compound features a piperidine ring with four methyl groups and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride salt can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes that play roles in oxidative stress and inflammation.
  • Antiviral Activity:
    • Research indicates that derivatives of this compound can act as entry inhibitors for viruses by targeting specific viral proteins. A study highlighted the potential of tetramethylpiperidine derivatives in inhibiting HIV entry by modifying the interaction with the gp120 protein .
  • Oxidative Stress Modulation:
    • The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in contexts such as neuroprotection and cardiovascular health.

Applications in Medicinal Chemistry

The compound has been explored for various therapeutic applications:

  • Drug Development:
    • Its structure serves as a scaffold for the development of novel drugs targeting viral infections and other diseases. Modifications to the piperidine ring have led to compounds with enhanced potency and selectivity against specific targets .
  • Research Reagent:
    • In biochemical research, it is utilized as a reagent for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antiviral Studies:
    • A systematic investigation into the antiviral properties of tetramethylpiperidine derivatives revealed that modifications could lead to significant improvements in efficacy against HIV. The study emphasized the importance of structural modifications on biological activity .
  • Oxidative Stress Research:
    • Research demonstrated that the compound could reduce oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative disease models. The protective effects were attributed to its ability to scavenge free radicals and modulate cellular signaling pathways .
  • Synthesis and Application:
    • A study detailed the synthesis of related compounds that utilize 2,2,6,6-tetramethylpiperidine-4-carboxylic acid as a precursor for creating environmentally friendly oxidants used in organic synthesis .

Comparative Analysis

To better understand the unique properties of 2,2,6,6-tetramethylpiperidine-4-carboxylic acid hydrochloride salt compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsBiological Activity
Tetramethylpiperidine-4-carboxylic Acid Similar piperidine structure but lacks hydrochloride saltModerate enzyme inhibition
4-Acetamido-Tetramethylpiperidine Acetamido group substitutionEnhanced antiviral properties
Triacetonamine Hydrochloride Different functional groupsLimited biological activity

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMAXHNUDWBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676154
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54996-07-5
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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